An In-depth Technical Guide to 4-(1,1-Difluoroethyl)biphenyl: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 4-(1,1-Difluoroethyl)biphenyl: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 4-(1,1-difluoroethyl)biphenyl, a fluorinated aromatic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, physicochemical properties, and, most importantly, the rationale behind its growing relevance in medicinal chemistry.
Chemical Identity and Nomenclature
The precise identification of a chemical entity is paramount for scientific discourse and regulatory compliance.
Common Name: 4-(1,1-Difluoroethyl)biphenyl
IUPAC Name: Based on the systematic nomenclature for substituted biphenyls, the International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(1,1-difluoroethyl)-4-phenylbenzene .[1] This name unambiguously defines the connectivity of the atoms, with the 1,1-difluoroethyl group attached to the fourth carbon of one phenyl ring, which is itself connected to another phenyl ring.
CAS Number: As of the latest database searches, a specific CAS Registry Number for 1-(1,1-difluoroethyl)-4-phenylbenzene has not been assigned. Researchers should exercise diligence in tracking the allocation of a CAS number for this compound. For reference, a structurally related compound, 4-(1,1-difluoroethyl)-4'-methyl-1,1'-biphenyl, has the CAS number 1091632-40-4.[1]
Molecular Structure
Caption: 2D structure of 1-(1,1-difluoroethyl)-4-phenylbenzene.
Physicochemical Properties (Predicted)
| Property | Predicted Value/Characteristic | Rationale and References |
| Molecular Formula | C₁₄H₁₂F₂ | Based on atomic composition. |
| Molecular Weight | 218.24 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to off-white solid | Biphenyl and its derivatives are typically crystalline solids at room temperature.[2] |
| Melting Point | 70-100 °C | The melting point of biphenyl is 69.2 °C.[2] Substitution can either increase or decrease the melting point depending on packing efficiency in the crystal lattice. |
| Boiling Point | > 300 °C | Biphenyl has a boiling point of 255 °C. The addition of the difluoroethyl group will increase the molecular weight and likely the boiling point. |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane). | The biphenyl core is hydrophobic.[2] |
| LogP (Octanol-Water Partition Coefficient) | ~4.5 - 5.5 | Biphenyl has a LogP of ~4.0. The difluoroethyl group is lipophilic and will increase this value. |
Synthesis of 1-(1,1-Difluoroethyl)-4-phenylbenzene
The construction of the biaryl scaffold is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and versatile method for this purpose due to its mild reaction conditions and high functional group tolerance.
Proposed Synthetic Route: Suzuki-Miyaura Coupling
A logical and practical approach to the synthesis of 1-(1,1-difluoroethyl)-4-phenylbenzene involves the coupling of a readily available boronic acid or ester with an appropriate aryl halide.
Caption: Proposed Suzuki-Miyaura coupling for the synthesis of 1-(1,1-difluoroethyl)-4-phenylbenzene.
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization based on laboratory-specific conditions and reagent purity.
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Reagent Preparation:
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To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenylboronic acid (1.2 equivalents).
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Add 1-(1,1-difluoroethyl)-4-iodobenzene (1.0 equivalent). Note: This starting material may need to be synthesized if not commercially available, for instance, from 4-iodoacetophenone.
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Add potassium carbonate (2.0 equivalents) as the base.
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Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents) as the catalyst.
-
-
Reaction Setup:
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Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a 4:1 mixture of toluene and water.
-
-
Reaction Execution:
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
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-
Work-up and Purification:
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Cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate and water.
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Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the solution under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 1-(1,1-difluoroethyl)-4-phenylbenzene.
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Applications in Drug Discovery and Medicinal Chemistry
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate various properties. The 1,1-difluoroethyl group, in particular, offers several advantages.
The Role of the 1,1-Difluoroethyl Moiety
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Replacing a metabolically labile group (such as a hydroxyl or methyl group) with a difluoroethyl group can significantly enhance the metabolic stability and half-life of a drug candidate.
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Bioisosterism: The difluoromethyl group (a component of the difluoroethyl group) is considered a bioisostere of hydroxyl (-OH), thiol (-SH), and amino (-NH₂) groups.[3][4][5] This means it can mimic the steric and electronic properties of these functional groups, allowing it to participate in similar interactions with biological targets, such as hydrogen bonding.[3][4][5]
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Modulation of Physicochemical Properties: The introduction of fluorine can alter a molecule's lipophilicity, pKa, and conformational preferences. These modifications can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to the target protein.[6][7]
Caption: The strategic role of the 1,1-difluoroethyl group in lead optimization.
The biphenyl scaffold itself is a common structural motif in many approved drugs, often serving as a rigid linker to position other functional groups for optimal interaction with a biological target. The combination of the biphenyl core with the advantageous properties of the 1,1-difluoroethyl group makes 4-(1,1-difluoroethyl)biphenyl and its derivatives highly attractive for the development of new therapeutics.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 1-(1,1-difluoroethyl)-4-phenylbenzene. While specific toxicity data is not available, a conservative approach based on related fluorinated aromatic compounds is warranted.
-
Personal Protective Equipment (PPE):
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Eye Protection: Chemical safety goggles or a face shield should be worn at all times.
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Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are essential.
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Body Protection: A lab coat and closed-toe shoes are mandatory.
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-
Engineering Controls:
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All handling of the solid and its solutions should be conducted in a well-ventilated chemical fume hood.
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-
Handling Procedures:
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Avoid inhalation of dust or vapors.
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Prevent contact with skin and eyes.
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Wash hands thoroughly after handling.
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-
Storage:
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Store in a tightly sealed container in a cool, dry, and well-ventilated area.
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Keep away from strong oxidizing agents.
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-
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
In case of exposure, follow standard first-aid procedures and seek medical attention.
Conclusion
1-(1,1-Difluoroethyl)-4-phenylbenzene represents a valuable building block for medicinal chemistry and drug discovery. Its synthesis is accessible through robust and well-established methods like the Suzuki-Miyaura coupling. The strategic incorporation of the 1,1-difluoroethyl group onto the privileged biphenyl scaffold offers a powerful approach to enhance the metabolic stability and fine-tune the physicochemical properties of lead compounds. As the demand for more effective and safer therapeutics continues to grow, the utility of fluorinated building blocks such as this is expected to increase significantly.
References
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ResearchGate. (n.d.). A) Difluoroethyl‐containing bioactive and drug molecules; B) Strategies... Retrieved January 19, 2026, from [Link]
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National Institutes of Health. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Retrieved January 19, 2026, from [Link]
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ResearchGate. (2019). Physical properties and biological applications of novel substituted biphenyl-sulfonamides. Retrieved January 19, 2026, from [Link]
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Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved January 19, 2026, from [Link]
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Pharmacy Journal. (2025). Fluorine in drug discovery: Role, design and case studies. Retrieved January 19, 2026, from [Link]
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University of California, Santa Barbara. (n.d.). Standard Operating Procedure for Fluorine Gas. Retrieved January 19, 2026, from [Link]
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MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved January 19, 2026, from [Link]
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ScienceDirect. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved January 19, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Applications of Biphenyl Derivatives. Retrieved January 19, 2026, from [Link]
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JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved January 19, 2026, from [Link]
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University of Glasgow. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved January 19, 2026, from [Link]
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ResearchGate. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). 4-(1,1-Difluoroethyl)-4'-methyl-1,1'-biphenyl. Retrieved January 19, 2026, from [Link]
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Organic Syntheses. (2022). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Retrieved January 19, 2026, from [Link]
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Hairi. (2025). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. Retrieved January 19, 2026, from [Link]
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Wikipedia. (n.d.). Biphenyl. Retrieved January 19, 2026, from [Link]
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Asian Journal of Chemistry. (n.d.). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Retrieved January 19, 2026, from [Link]
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(Note: A representative structure is shown as a definitive public structure was not available.)